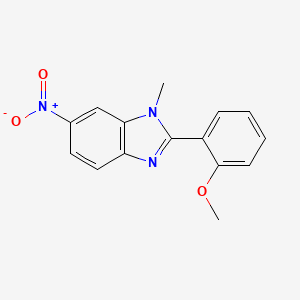
2-(2-Methoxyphenyl)-1-methyl-6-nitrobenzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenyl)-1-methyl-6-nitrobenzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of a methoxy group and a nitro group in the structure of this compound enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-methyl-6-nitrobenzimidazole can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with 2-methoxybenzaldehyde in the presence of an acid catalyst, followed by nitration of the resulting product. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2-(2-Methoxyphenyl)-1-methyl-6-nitrobenzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Coupling Reactions: Boronic acids, palladium catalysts, base (e.g., potassium carbonate).
Major Products Formed
Reduction: 2-(2-Aminophenyl)-1-methyl-6-nitrobenzimidazole.
Substitution: Various substituted benzimidazole derivatives.
Coupling: Biaryl derivatives with potential pharmaceutical applications.
科学研究应用
2-(2-Methoxyphenyl)-1-methyl-6-nitrobenzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its biological activity.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
作用机制
The mechanism of action of 2-(2-Methoxyphenyl)-1-methyl-6-nitrobenzimidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
相似化合物的比较
Similar Compounds
2-(2-Methoxyphenyl)benzoxazole: Similar photophysical properties but lacks large Stokes shifts.
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Exhibits blue fluorescence and has applications in fluorescence microscopy.
Uniqueness
2-(2-Methoxyphenyl)-1-methyl-6-nitrobenzimidazole is unique due to the presence of both methoxy and nitro groups, which enhance its reactivity and potential biological activity. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of chemistry and medicine.
属性
分子式 |
C15H13N3O3 |
|---|---|
分子量 |
283.28 g/mol |
IUPAC 名称 |
2-(2-methoxyphenyl)-1-methyl-6-nitrobenzimidazole |
InChI |
InChI=1S/C15H13N3O3/c1-17-13-9-10(18(19)20)7-8-12(13)16-15(17)11-5-3-4-6-14(11)21-2/h3-9H,1-2H3 |
InChI 键 |
VNHSCSHKPFHSPI-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


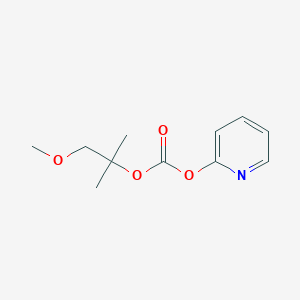
![(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol](/img/structure/B13877925.png)
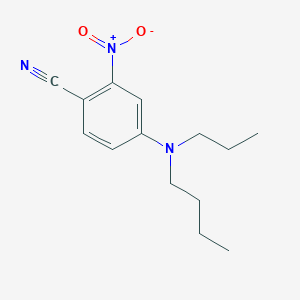
![tetrasodium;[3-methoxy-2-phosphonatooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate](/img/structure/B13877931.png)
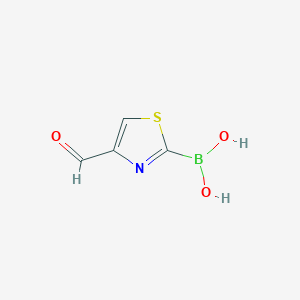
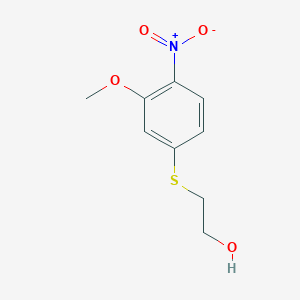



![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)




